4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine
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Overview
Description
4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a methyl group and a sulfanyl group linked to a 1-methyl-5-nitro-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methyl-5-nitro-1H-imidazole intermediate, which can be synthesized through nitration of 1-methylimidazole using concentrated nitric and sulfuric acids . This intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
The pyridazine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, the reaction of hydrazine derivatives with diketones or ketoesters can yield pyridazine rings . The final step involves coupling the sulfanyl-imidazole intermediate with the pyridazine ring under suitable conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and sulfanylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amino derivatives of the imidazole ring.
Reduction: Sulfoxides or sulfones.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Biology: Potential use as a probe for studying biological processes involving sulfanyl and nitro groups.
Medicine: Investigation of its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine is likely related to its ability to interact with biological molecules through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antiprotozoal and antibacterial agent.
Ornidazole: Similar to metronidazole and tinidazole, used for treating infections.
Uniqueness
4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine is unique due to the presence of both a nitroimidazole and a pyridazine ring in its structure. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other nitroimidazoles .
Properties
CAS No. |
61775-95-9 |
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Molecular Formula |
C10H11N5O2S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C10H11N5O2S/c1-7-3-4-12-13-10(7)18-6-8-11-5-9(14(8)2)15(16)17/h3-5H,6H2,1-2H3 |
InChI Key |
XVWCWWCICIHFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1)SCC2=NC=C(N2C)[N+](=O)[O-] |
Origin of Product |
United States |
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